Aqueous Solubility Enhancement of >1,000-Fold Versus Etoposide
Etoposide phosphate exhibits aqueous solubility that is at least 1,000-fold greater than that of the parent compound etoposide. In the foundational patent disclosure, etoposide demonstrates water solubility of approximately 0.1 mg/mL, whereas both etoposide 4′-phosphate and its disodium salt exhibit water solubility of ≥100 mg/mL [1]. This solubility differential enables the preparation of concentrated aqueous formulations at 20 mg/mL without organic co-solvents, in contrast to etoposide formulations which require multi-solvent systems containing polyethylene glycol, polysorbate 80, and ethanol to achieve clinically usable concentrations [2].
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | ≥100 mg/mL |
| Comparator Or Baseline | Etoposide: approximately 0.1 mg/mL |
| Quantified Difference | ≥1,000-fold increase |
| Conditions | Aqueous solubility measured at ambient conditions; patent specification |
Why This Matters
The >1,000-fold solubility advantage eliminates the need for potentially toxic organic solubilizers, reduces formulation complexity, and enables concentrated aqueous preparations that minimize infusion volumes.
- [1] U.S. Patent No. 4,904,768. Etoposide 4'-phosphate and its disodium salt. Saulnier MG, Senter PD, Kadow JF. Filed February 27, 1990. View Source
- [2] Schacter L. Etoposide phosphate: What, why, where, and how? Semin Oncol. 1996;23(6 Suppl 13):1-7. View Source
